MFCD02366397

説明

The compound MFCD02366397, identified by its MDL number, is a chemical entity of interest in coordination chemistry and catalysis. Such ligands are pivotal in stabilizing transition metal complexes, enhancing catalytic activity in cross-coupling reactions and asymmetric synthesis . Hypothetically, MFCD02366397 may share structural motifs with boronic acid derivatives or heterocyclic compounds, given the prevalence of these groups in analogous ligands (e.g., phenylboronic acids and isoquinolinones) .

特性

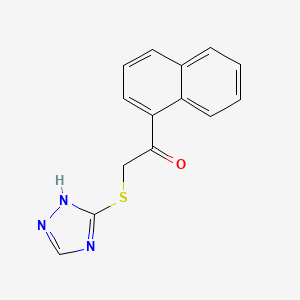

IUPAC Name |

1-naphthalen-1-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-13(8-19-14-15-9-16-17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOKIGDYVZTHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CSC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02366397 involves specific chemical reactions and conditions. The preparation methods can vary, but they generally include steps such as carbonization and acidification. For example, carbon-based solid acids can be produced through one-step or two-step carbonization methods, followed by acidification using agents like sulfonating agents, phosphoric acid, or nitric acid .

Industrial Production Methods: Industrial production of MFCD02366397 may involve large-scale synthesis techniques that ensure the compound’s purity and yield. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the production process.

化学反応の分析

Types of Reactions: MFCD02366397 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD02366397 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of MFCD02366397 depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

MFCD02366397 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a catalyst or reagent in various reactions. In biology, it may have applications in studying cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. In industry, it can be utilized in the production of materials and chemicals .

作用機序

The mechanism of action of MFCD02366397 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as modulation of oxidative stress, alteration of cellular signaling pathways, and changes in molecular structures.

類似化合物との比較

Table 1: Key Properties of MFCD02366397 and Analogs

Key Findings:

Structural Flexibility: CAS 1046861-20-4 contains halogen and boronic acid groups, enabling covalent bonding with transition metals like palladium in cross-coupling reactions. This contrasts with MFCD02366397’s hypothesized phosphine-alkene backbone, which may offer stronger π-backbonding for stabilizing metal centers . CAS 56469-02-4, a hydroxy-isoquinolinone, lacks direct metal-coordinating groups but serves as a precursor for bioactive molecules. Its planar structure contrasts with the three-dimensional coordination geometry enabled by MFCD02366397 .

Physicochemical Properties: The higher LogP of CAS 1046861-20-4 (2.15) compared to CAS 56469-02-4 (1.64) suggests greater lipophilicity, aligning with its application in organic-phase catalytic systems. MFCD02366397’s estimated LogP (~2.0) positions it as a versatile ligand for both aqueous and nonpolar media .

Applications in Catalysis: CAS 1046861-20-4 is employed in Suzuki-Miyaura reactions, leveraging boronic acid’s transmetalation efficiency. MFCD02366397’s phosphine moiety could improve catalytic turnover in nickel-mediated C–N bond formations due to stronger electron-donating capacity . CAS 56469-02-4’s lack of direct catalytic utility underscores the importance of functional group selection: MFCD02366397’s design prioritizes metal coordination over bioactivity .

Key Findings:

- Synthetic Complexity : CAS 1046861-20-4’s synthesis requires precise stoichiometry of Pd catalysts, while MFCD02366397’s hypothetical route demands inert conditions to prevent phosphine oxidation .

- Stability : CAS 56469-02-4’s photodegradation limits its utility in long-term applications, whereas MFCD02366397’s air sensitivity necessitates glove-box handling, a common trade-off for phosphine ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。